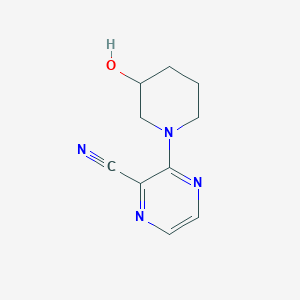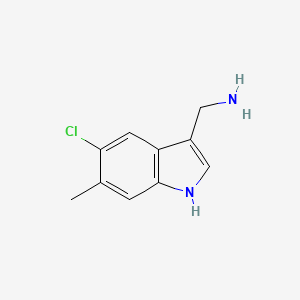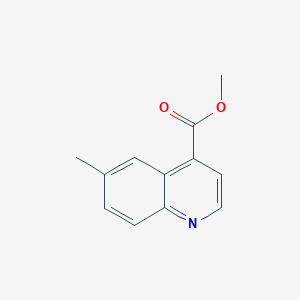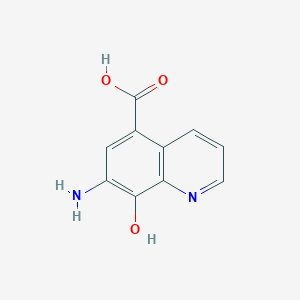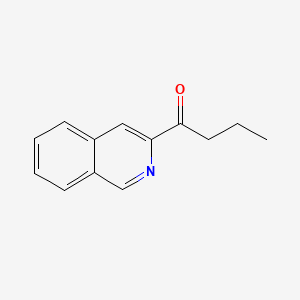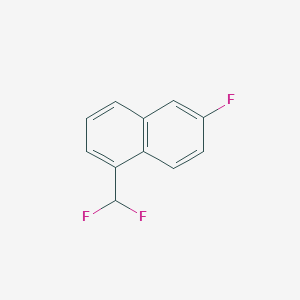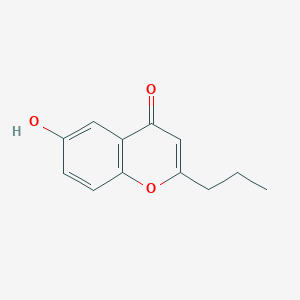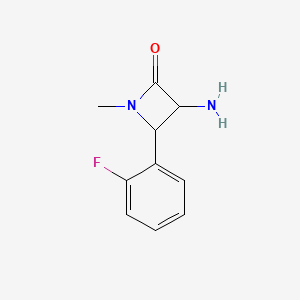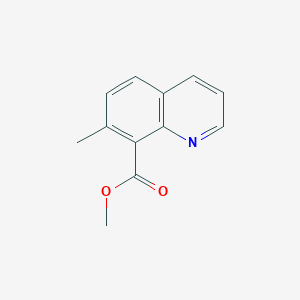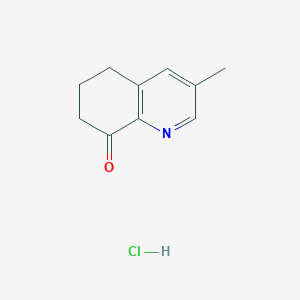![molecular formula C11H6O2S B11900868 2H-Thiopyrano[2,3-e]benzofuran-2-one CAS No. 178625-88-2](/img/structure/B11900868.png)
2H-Thiopyrano[2,3-e]benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiochromeno[7,8-b]furan-2-one is a heterocyclic compound that features a fused ring system containing sulfur, oxygen, and carbon atoms. This compound is part of the thiochromene family, which is known for its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-thiochromeno[7,8-b]furan-2-one can be achieved through various methods. One common approach involves the thia-Michael condensation reaction of 2-mercaptobenzaldehyde with α,β-unsaturated carbonyl compounds . Another method includes the use of elemental sulfur-promoted [2+3+1] annulation between o-bromobenzaldehyde and indole in dimethylformamide at 130°C under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for 2H-thiochromeno[7,8-b]furan-2-one are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
2H-Thiochromeno[7,8-b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiochromeno derivatives depending on the reagents used.
Scientific Research Applications
2H-Thiochromeno[7,8-b]furan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-thiochromeno[7,8-b]furan-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of specific biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2H-Thiochromene: Similar in structure but lacks the furan ring.
2H-Chromeno[7,8-b]furan-2-one: Contains an oxygen atom instead of sulfur.
2H-Cyclohepta[b]furan-2-one: Features a seven-membered ring fused with a furan ring.
Uniqueness
2H-Thiochromeno[7,8-b]furan-2-one is unique due to the presence of both sulfur and oxygen atoms in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
178625-88-2 |
|---|---|
Molecular Formula |
C11H6O2S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
thiopyrano[2,3-e][1]benzofuran-2-one |
InChI |
InChI=1S/C11H6O2S/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H |
InChI Key |
MBFAEWRXKMICFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




